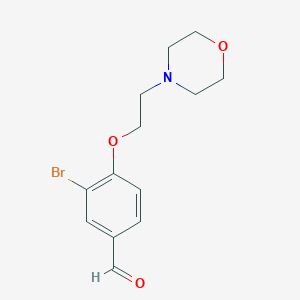

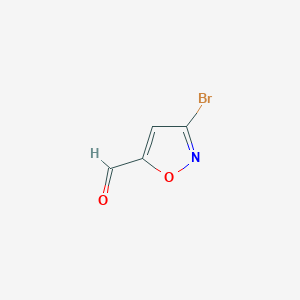

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Übersicht

Beschreibung

“3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H16BrNO3 . It has a molecular weight of 314.18 . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The InChI code for “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” is 1S/C13H16BrNO3/c14-12-9-11 (10-16)1-2-13 (12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

The compound “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” has a molecular weight of 314.18 . It should be stored in a refrigerated environment .

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

- 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is used in the field of chemical synthesis .

- It is used as a building block in the preparation of various polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- The specific methods of application or experimental procedures are not provided in the source .

- The outcomes of these syntheses are not specified in the source .

-

Pharmaceutical Research

- 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde may have potential applications in pharmaceutical research .

- It has been suggested that this compound may be a potential agent against fish pathogenic viruses, such as the infectious hematopoietic necrosis virus and the infectious pancreatic necrosis virus .

- The specific methods of application or experimental procedures are not provided in the source .

- The outcomes of these studies are not specified in the source .

-

Synthesis of Substituted Benzaldehydes

- This compound can be used in the synthesis of substituted benzaldehydes .

- The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

- This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

-

Preparation of Aza-Fused Polycyclic Quinolines

-

Spectroscopic Studies

-

Preparation of Indazoles

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromo-4-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDQEMFDTZRRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630772 | |

| Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde | |

CAS RN |

258831-64-0 | |

| Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

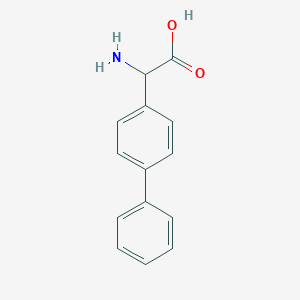

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)